3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Overview
Description
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O3•HCl and a molecular weight of 204.61 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used primarily in biochemical research and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves several steps. One common synthetic route includes the condensation of a pyrimidine derivative with a suitable propanoic acid precursor under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride: This compound has similar structural features but differs in the substitution pattern on the pyrimidine ring.
3-(2-Oxopyrrolidin-1-yl)propanoic acid: Another related compound with a different heterocyclic core, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and interaction profiles compared to other compounds .
Properties
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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